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molecular formula C12H13BrO3 B8649067 Ethyl 4-(2-bromopropanoyl)benzoate CAS No. 920009-75-2

Ethyl 4-(2-bromopropanoyl)benzoate

Cat. No. B8649067
M. Wt: 285.13 g/mol
InChI Key: LJEUTRDWHPXZEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07915300B2

Procedure details

Ethyl 4-propionylbenzoate (2.0 mmol), pyrrolidinone hydrotribromide (2.1 mmol) and 2-pyrrolidinone (2.2 mmol) were heated in THF (20 mL) at 50 C for 2.5 h. The mixture was cooled, filtered, concentrated under vacuum and the residual oil partitioned between H2O and MTBE. The aqueous layer was extracted with MTBE, and the combined organic layers were washed with saturated aqueous sodium metabisulfite solution, H2O, brine, dried over MgSO4 and the solvent removed under vacuum. The residue was purified by flash column chromatography (9:1 IHexane: MTBE) to afford ethyl-4(2′-bromopropionyl)benzoate as a clear oil.
Quantity
2 mmol
Type
reactant
Reaction Step One
[Compound]
Name
pyrrolidinone hydrotribromide
Quantity
2.1 mmol
Type
reactant
Reaction Step One
Quantity
2.2 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:15]=[CH:14][C:8]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:7][CH:6]=1)(=[O:4])[CH2:2][CH3:3].C1CNC(=O)C1.[Br:22][Br-]Br.N1CCCC1=O>C1COCC1>[CH2:12]([O:11][C:9](=[O:10])[C:8]1[CH:14]=[CH:15][C:5]([C:1](=[O:4])[CH:2]([Br:22])[CH3:3])=[CH:6][CH:7]=1)[CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
2 mmol
Type
reactant
Smiles
C(CC)(=O)C1=CC=C(C(=O)OCC)C=C1
Name
pyrrolidinone hydrotribromide
Quantity
2.1 mmol
Type
reactant
Smiles
Name
Quantity
2.2 mmol
Type
reactant
Smiles
N1C(CCC1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the residual oil partitioned between H2O and MTBE
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with MTBE
WASH
Type
WASH
Details
the combined organic layers were washed with saturated aqueous sodium metabisulfite solution, H2O, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (9:1 IHexane: MTBE)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=CC=C(C=C1)C(C(C)Br)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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